Ethyl propionate - d2
Description
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Properties
CAS No. |
1335435-26-1 |
|---|---|
Molecular Formula |
C5H8D2O2 |
Molecular Weight |
104.15 |
Purity |
90% min. |
Synonyms |
Ethyl propionate - d2 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies of Ethyl Propionate D2
Deuteration Strategies for Ester Functional Groups
The selective deuteration of esters can be achieved through several synthetic strategies. Among the most direct and atom-economical methods is the Hydrogen-Deuterium Exchange (HDE) reaction, where hydrogen atoms at specific positions within the molecule are swapped for deuterium (B1214612) atoms from a deuterium source. wikipedia.org This approach is often favored for its operational simplicity, avoiding multi-step syntheses that might otherwise require pre-functionalization of the substrate. nih.gov
HDE reactions represent the most feasible pathway for the deuteration of esters. acs.org The process involves the substitution of a protium (B1232500) atom with a deuterium atom from a deuterating agent, such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov The exchange can be catalyzed by acids, bases, or transition metals. wikipedia.org For esters like ethyl propionate (B1217596), the most acidic protons are those on the α-carbon (the carbon adjacent to the carbonyl group), making them the primary targets for exchange. The mechanism in base-catalyzed or certain metal-catalyzed systems often proceeds through the formation of an enolate intermediate. nih.govquimicaorganica.org The presence of the carbonyl group increases the acidity of these α-hydrogens, facilitating their removal and subsequent quenching by a deuteron (B1233211) from the deuterium source. nih.gov
Transition metal catalysis provides a powerful and versatile platform for HDE reactions, often enabling deuteration under milder conditions and with higher selectivity than traditional acid- or base-catalyzed methods. nju.edu.cn Both homogeneous and heterogeneous catalytic systems have been developed for the deuteration of organic compounds, including esters. marquette.edu
Hydrogen-Deuterium Exchange (HDE) Reactions
Metal-Catalyzed HDE Techniques
Homogeneous Catalysis Approaches
Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high efficiency and selectivity in HDE reactions. marquette.edubohrium.com Various transition metals, including iridium, rhodium, ruthenium, iron, and manganese, have been employed. marquette.edubohrium.comresearchgate.netresearchgate.net For instance, iridium complexes bearing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have been shown to be effective for the ortho-directed deuterium labeling of aromatic esters. researchgate.netmdpi.com While this applies to aryl systems, the underlying principles of C-H activation are relevant. Rhodium-catalyzed transfer deuteration has been demonstrated using D₂O as the deuterium source. bohrium.com Iron-based catalysts, valued for being earth-abundant and less toxic, have also emerged for hydrogenation and, by extension, deuteration reactions of esters. researchgate.netnih.gov
Heterogeneous Catalysis Systems
Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid or gas phase), offer significant practical advantages, including ease of separation and reusability. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for deuteration. marquette.edu An environmentally benign system using Pd/C with aluminum and D₂O has been developed for the chemo- and regioselective H-D exchange of various organic molecules. mdpi.comsemanticscholar.orgresearchgate.net In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O. mdpi.comsemanticscholar.org Ruthenium-based heterogeneous catalysts (e.g., Ru/C) have also been used for H/D exchange in amino acids, a class of compounds containing ester functionalities or their precursors. nih.govacs.org Recently, single-atom catalysts, such as iron-phosphorus sites on a carbon support (Fe-P-C), have shown remarkable efficiency for deuterating (hetero)arenes using D₂O, combining the benefits of well-defined active sites with the practicality of heterogeneous systems. acs.orgnih.gov
| Catalyst Type | Catalyst Example | Deuterium Source | Substrate Type Mentioned | Key Features | Reference |
|---|---|---|---|---|---|
| Homogeneous | Iridium(I) NHC/phosphine complex | D₂O | Aromatic Esters | High ortho-directing selectivity. | researchgate.netmdpi.com |
| Homogeneous | Rhodium complexes | D₂O | Olefins | Effective for transfer deuteration. | bohrium.com |
| Homogeneous | Manganese complexes | H₂/D₂ | Esters (hydrogenation) | Based on earth-abundant metal. | researchgate.net |
| Heterogeneous | Pd/C-Al | D₂O | Amino Acids, Building Blocks | Environmentally benign; in-situ D₂ generation. | mdpi.comsemanticscholar.org |
| Heterogeneous | Ru/C | D₂O | Amines, Amino Acids | Requires elevated temperatures (135 °C). | mdpi.comsemanticscholar.org |
| Heterogeneous (Single-Atom) | Fe-P-C | D₂O | (Hetero)arenes | Highly efficient under mild conditions. | acs.orgnih.gov |
The choice of deuterium source is a critical parameter that affects the efficiency, cost, and environmental impact of the deuteration process. The most common sources are deuterium gas (D₂) and deuterium oxide (D₂O). mdpi.com Other deuterated reagents include deuterated alcohols (e.g., CD₃OD) and deuterated borohydrides (e.g., NaBD₄). marquette.edu
D₂ Gas : Traditionally used in catalytic deuteration, D₂ gas can be highly effective but presents challenges due to its flammability and the need for specialized high-pressure equipment. nju.edu.cnmarquette.edu This can sometimes lead to issues with controlling chemoselectivity and regioselectivity. marquette.edu
D₂O (Deuterium Oxide) : D₂O is widely regarded as an ideal deuterium source due to its low cost, high availability, safety, and environmental friendliness. nju.edu.cnmdpi.com It is frequently used in both homogeneous and heterogeneous HDE reactions. acs.orgbohrium.commdpi.com Systems that generate D₂ gas in situ from D₂O and a reducing agent like aluminum combine the reactivity of D₂ with the safety of using D₂O as the primary reagent. semanticscholar.orgresearchgate.net The efficiency of exchange with D₂O can be highly dependent on the catalyst's ability to activate the D-O bond. acs.org
Other Deuterated Reagents : Sources like deuterated methanol (B129727) (CD₃OD) or deuterated acetic acid (CH₃COOD) can also be effective but are generally more expensive than D₂O. nih.govacs.org Their use is often reserved for specific applications where D₂O might be incompatible with the substrate or reaction conditions.
| Deuterium Source | Primary Advantages | Primary Disadvantages | Reference |
|---|---|---|---|
| D₂ Gas | High reactivity | Flammable, requires high pressure, expensive | nju.edu.cnmarquette.edu |
| D₂O | Inexpensive, safe, environmentally benign | May require catalyst for activation, potential for back-exchange | nih.govnju.edu.cnmdpi.com |
| CD₃OD | Effective solvent and D-source | More expensive than D₂O | nih.govacs.org |
| NaBD₄ | Strong reducing agent and D-source | Stoichiometric reagent, generates waste | marquette.edu |
Regioselectivity—the control of where the deuterium is incorporated—is a paramount consideration in the synthesis of specifically labeled compounds like ethyl propionate-d2. For aliphatic esters, the most common site of HDE is the α-carbon, the position adjacent to the ester's carbonyl group. nih.gov
The acidity of the α-protons is significantly higher than that of other C-H bonds in the molecule (e.g., those on the β-carbon of the propionyl group or on the ethyl group). This enhanced acidity is due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting carbanion (enolate) to be stabilized by resonance. nih.govquimicaorganica.org
The general mechanism for base-catalyzed or metal-mediated α-deuteration of an ester like ethyl propionate is as follows:
A base or a catalytic species abstracts a proton from the α-carbon, forming an enolate intermediate. quimicaorganica.org
The enolate is then protonated (or in this case, deuterated) by a deuterium donor, such as D₂O. quimicaorganica.org
If multiple α-hydrogens are present, the process can repeat until all are exchanged for deuterium.
For ethyl propionate (CH₃CH₂COOCH₂CH₃), this process selectively occurs at the methylene (B1212753) group (CH₂) of the propionyl moiety, leading to the formation of ethyl 2,2-dideuteriopropanoate (CH₃CD₂COOCH₂CH₃). Deuteration at other positions, such as the terminal methyl group of the propionyl chain or the ethyl group of the ester, is far less favorable under typical HDE conditions due to the lower acidity of those C-H bonds. While over-deuteration at other positions can sometimes occur under harsh conditions or with highly active catalysts, methods are generally chosen to maximize selectivity at the α-position. marquette.edu
De novo Synthesis with Deuterated Precursors
De novo synthesis, or the creation of the molecule from basic building blocks, is a fundamental approach for preparing isotopically labeled compounds. The most common method for synthesizing ethyl propionate is the Fischer esterification, a reaction between an alcohol and a carboxylic acid, typically in the presence of an acid catalyst. wikipedia.org By using deuterated starting materials, specific deuterium labeling in the final ester product can be achieved.
One direct pathway to synthesize ethyl propionate-d2 involves the reaction of propionic acid with a deuterated version of ethanol (B145695). For instance, using ethanol-d2 (CH3CD2OH) in a Fischer esterification with standard propionic acid (CH3CH2COOH) will yield ethyl-1,1-d2 propionate. The reaction specifically places the deuterium atoms on the ethyl group's carbon adjacent to the oxygen atom.
Reaction Scheme: CH₃CH₂COOH + CH₃CD₂OH ⇌ CH₃CH₂COOCD₂CH₃ + H₂O
This method has been successfully applied to the synthesis of various deuterated esters. For example, studies have reported the preparation of ethyl-d2 propionate and ethyl-d2 butyrate (B1204436) using ethyl-d2 alcohol, with the final products purified by methods such as gas-liquid chromatography. cdnsciencepub.com The deuterated ethanol itself can be synthesized through processes like the reduction of a deuterated acetate (B1210297) precursor in the presence of D2 gas and a suitable catalyst. google.com
Alternatively, the deuterium label can be introduced via the carboxylic acid moiety. Reacting a deuterated propanoic acid with standard ethanol provides a route to ethyl propionate labeled on the propionyl group. The specific position of the deuterium depends on the deuterated precursor used. Commercially available variants include propionic acid-2,2-d2 (CH3CD2COOH) and propionic acid-d5 (CD3CD2COOH). otsuka.co.jp
Reaction Scheme (using Propionic acid-2,2-d2): CH₃CD₂COOH + CH₃CH₂OH ⇌ CH₃CD₂COOCH₂CH₃ + H₂O
The synthesis of specifically labeled propionic acids, such as those deuterated at the methylene group, has been described in the literature, providing the necessary precursors for this approach. cdnsciencepub.com
For more complex or specific deuteration patterns that are not accessible through direct esterification with commercially available precursors, multi-step synthesis is required. libretexts.org This approach allows for the precise introduction of deuterium at any desired position within the molecule.
For example, a multi-step sequence could be designed to build the carbon skeleton with the deuterium atom already in place before the final esterification step. The synthesis of specifically deuterated ethyl acetates has been demonstrated through pathways involving the reaction of a deuterated ethyl iodide with silver acetate, a method that can be adapted for ethyl propionate. cdnsciencepub.com Such multi-step strategies are essential for creating highly specific isotopologues for advanced research, such as probing reaction mechanisms or studying kinetic isotope effects. sigmaaldrich.com
Flow Chemistry Approaches for Deuteration
Modern synthetic chemistry has seen the rise of continuous flow technology as a powerful tool for improving reaction efficiency, safety, and scalability. Flow chemistry is particularly advantageous for deuteration reactions, offering precise control over reaction time and temperature, which can enhance selectivity and minimize the decomposition of sensitive compounds. ansto.gov.aucolab.ws
Flow reactors, such as the H-Cube® system, can generate high-purity deuterium gas (D₂) on-demand from the electrolysis of heavy water (D₂O). thalesnano.com This in situ generated D₂ can then be used in a continuous stream for various catalytic deuteration reactions, such as the reduction of an unsaturated precursor to ethyl propionate. For instance, ethyl crotonate could be selectively deuterated at the double bond using a flow reactor with a palladium catalyst to produce ethyl butyrate-d2. A similar strategy could be adapted for precursors of ethyl propionate.
Research has demonstrated the successful deuteration of compounds like ethyl cinnamate (B1238496) in a flow system, achieving high yields (92%) and excellent deuterium incorporation (95%). thalesnano.com The use of flow chemistry systems like the H-Genie® also allows for scaling up these deuteration reactions for larger production needs. thalesnano.com
| Parameter | Batch Chemistry | Flow Chemistry |
| Scale | Limited, labor-intensive | Easily scalable, continuous production |
| Safety | Handling of pressurized D₂ gas cylinders | On-demand D₂ generation from D₂O |
| Control | Less precise temperature/time control | Precise control, improved selectivity |
| Efficiency | Can lead to byproducts and decomposition | Minimized decomposition, higher yields |
Stereoselective Deuteration Methods
Stereoselective synthesis involves controlling the three-dimensional arrangement of atoms in a molecule. In the context of deuteration, this means precisely placing a deuterium atom in a specific spatial orientation (e.g., creating a specific enantiomer or diastereomer of a chiral deuterated molecule).
While ethyl propionate itself is not chiral, stereoselective methods become critical when synthesizing more complex molecules or when a precursor to ethyl propionate contains a chiral center where deuterium is to be introduced. Methodologies for precision deuteration, such as copper-catalyzed transfer hydrodeuteration, have been developed to achieve high levels of regio- and stereoselectivity. acs.org These advanced techniques allow for the deuteration of specific sites, like the benzylic position in complex molecules, with high isotopic purity. acs.org The principles of stereospecific synthesis, as demonstrated in the preparation of complex deuterated molecules, can be applied to create precursors that lead to stereospecifically labeled ethyl propionate derivatives. sigmaaldrich.com
Purification and Isotopic Purity Assessment of Deuterated Ethyl Propionate
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Subsequently, a critical analysis must be performed to confirm the chemical purity and, most importantly, to determine the isotopic enrichment and the position of the deuterium label(s).
Purification Techniques: Standard laboratory techniques are employed for the purification of ethyl propionate-d2.
Washing & Extraction: The reaction mixture is typically washed with water to remove water-soluble impurities like residual acid catalyst and alcohol. youtube.com
Distillation: Fractional distillation can be used to separate the final ester product from other volatile components, based on differences in boiling points. youtube.comdur.ac.uk
Chromatography: For high-purity samples, chromatographic methods are often used. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are effective for both purification and analysis. cdnsciencepub.comsielc.com
Isotopic Purity Assessment: The assessment of isotopic purity is essential to validate the success of the deuteration. The primary analytical methods for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming the incorporation of deuterium by the increase in molecular weight. High-resolution MS (HRMS) can quantify the abundance of different isotopologues. almacgroup.comresearchgate.netalmacgroup.com |
| Isotope Ratio MS (IRMS) | Provides high-precision measurement of the stable isotope content in a sample. pnnl.govthermofisher.com |
| Proton NMR (¹H NMR) | Used to confirm the position of deuteration by observing the disappearance or reduction of the signal corresponding to the replaced proton. sigmaaldrich.com |
| Deuterium NMR (²H NMR) | Directly observes the deuterium nuclei, confirming the presence and location of the label. It is especially useful for determining isotopic enrichment in highly deuterated compounds. sigmaaldrich.comwikipedia.org |
Chromatographic Separation Techniques for Isotopic Variants
Gas chromatography (GC) is a fundamental technique for the separation and purification of volatile isotopic compounds (isotopologues) like Ethyl propionate-d2. The separation of deuterated and non-deuterated variants is possible due to the chromatographic H/D isotope effect (hdIEC). nih.gov This effect arises from subtle differences in the physicochemical properties between the isotopologues. Deuterated compounds typically exhibit slightly lower boiling points and higher volatility compared to their protiated (non-deuterated) analogs, which often results in shorter retention times on many standard GC columns. nih.gov
Therefore, a GC system can effectively separate Ethyl propionate-d2 from any residual, unlabeled ethyl propionate, allowing for the isolation of a highly pure product. The efficiency of this separation can be influenced by the choice of the GC column's stationary phase, the column length, and the temperature gradient used during the analysis. nih.gov In some specialized applications, stationary phases containing lanthanide chelates have been utilized to enhance the chromatographic separation of compounds that differ only in their isotopic composition by exploiting varying degrees of interaction with the chelate. iaea.org
Table 2: Illustrative Chromatographic H/D Isotope Effect (hdIEC)
| Compound | Molecular Weight ( g/mol ) | Typical Retention Time Behavior |
| Ethyl propionate | 102.13 | tR(H) |
| Ethyl propionate-d2 | 104.14 | tR(D) (Typically, tR(D) < tR(H)) |
Spectroscopic Methods for Deuterium Incorporation Verification
Following synthesis, spectroscopic analysis is crucial to confirm the successful incorporation of deuterium at the correct molecular position and to quantify the isotopic purity of the Ethyl propionate-d2. Several methods are employed for this verification.
Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS), this is a definitive technique for confirming deuteration. The mass spectrum of Ethyl propionate-d2 will show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 104.1, which is two mass units higher than the m/z of 102.1 for unlabeled ethyl propionate. nih.gov By comparing the relative intensities of the ion signals corresponding to the deuterated (d2) and any unlabeled (d0) species, the isotopic enrichment can be accurately calculated. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation of deuterium placement.
Proton NMR (¹H NMR): In the ¹H NMR spectrum of Ethyl propionate-d2, the signal corresponding to the α-methylene protons (the -CH₂- group next to the C=O group) will be absent or significantly diminished. This absence is direct evidence of deuterium substitution at that position.
Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of Ethyl propionate-d2 will show a characteristic signal in the region expected for the α-position, confirming the presence and location of the deuterium labels. exeter.ac.uk
Carbon-13 NMR (¹³C NMR): The carbon signal for the deuterated α-carbon will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also provide evidence of deuteration. The stretching vibration of a carbon-deuterium (C-D) bond occurs at a lower frequency (typically ~2100-2250 cm⁻¹) than that of a carbon-hydrogen (C-H) bond (~2850-3000 cm⁻¹). The appearance of new absorption bands in the C-D stretching region of the spectrum for Ethyl propionate-d2 serves as qualitative confirmation of successful deuteration. mdpi.com
Table 3: Summary of Spectroscopic Verification Methods for Ethyl Propionate-d2
| Technique | Principle of Verification | Expected Observation for Ethyl Propionate-d2 |
| Mass Spectrometry (MS) | Detection of increased molecular mass due to deuterium. | Molecular ion peak at m/z 104.1 (vs. 102.1 for unlabeled). |
| ¹H NMR | Absence of proton signals at the site of deuteration. | Disappearance of the signal for the α-methylene protons. |
| ²H NMR | Direct detection of deuterium nuclei. | A signal appears at the chemical shift of the α-position. |
| FTIR Spectroscopy | Detection of C-D bond vibrational frequencies. | Appearance of absorption bands in the ~2100-2250 cm⁻¹ region. |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Propionate D2
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is exceptionally sensitive to the magnetic environment of a nucleus. The substitution of a proton (¹H, spin=1/2) with a deuteron (B1233211) (²H, spin=1) induces subtle but measurable changes in the NMR spectra of nearby nuclei, providing a wealth of information. wikipedia.org
In ¹H NMR spectroscopy, the deuterated positions become "silent" as deuterium (B1214612) resonates at a much different frequency. This allows for a clear assessment of the location of deuteration and the isotopic purity of the sample. For Ethyl propionate-2,2-d2 (CH₃CD₂COOCH₂CH₃), the ¹H NMR spectrum shows distinct changes compared to its non-deuterated counterpart.
The most notable difference is the complete absence of the quartet signal typically observed around 2.31 ppm, which corresponds to the methylene (B1212753) protons (–CH₂–) alpha to the carbonyl group in standard ethyl propionate (B1217596). chegg.com The disappearance of this signal is the primary confirmation that deuteration has occurred at this specific position.
Furthermore, the signal for the adjacent methyl protons (CH₃–) of the propionyl group, which appears as a triplet in the unlabeled compound due to coupling with the –CH₂– group, simplifies to a singlet in the highly enriched Ethyl propionate-d2. Isotopic purity can be quantified by detecting and integrating any small residual quartet signal, which would indicate the presence of the unlabeled or partially labeled species.
Table 1: Comparative ¹H NMR Data for Ethyl Propionate and Ethyl Propionate-2,2-d2 Data for Ethyl propionate-2,2-d2 are predicted based on spectroscopic principles.
| Assignment | Ethyl Propionate δ (ppm) | Multiplicity | Ethyl Propionate-2,2-d2 δ (ppm) | Multiplicity |
|---|---|---|---|---|
| CH₃-CH₂-C=O | 1.14 | Triplet | 1.14 | Singlet |
| CH₃-CH₂-O- | 1.26 | Triplet | 1.26 | Triplet |
| CH₃-CH₂-C=O | 2.31 | Quartet | - (Signal Absent) | - |
| CH₃-CH₂-O- | 4.12 | Quartet | 4.12 | Quartet |
The substitution of hydrogen with deuterium also perturbs the electronic environment of neighboring carbon atoms, leading to small changes in their ¹³C chemical shifts, known as deuterium-induced isotope shifts (DIS). acs.org These shifts are typically upfield (to a lower ppm value) and their magnitude decreases with the number of bonds separating the carbon from the deuterium. huji.ac.il
In ¹³C NMR, the signal for the deuterated carbon (the C2 carbon in CH₃CD₂COOCH₂CH₃) is often broadened and significantly reduced in intensity due to quadrupolar relaxation and the loss of the Nuclear Overhauser Effect (NOE) from attached protons. More importantly, the chemical shifts of the adjacent carbons are affected:
Two-bond isotope effect (²ΔC(D)): The carbonyl carbon (C3) experiences an upfield shift.
Three-bond isotope effect (³ΔC(D)): The methyl carbon (C1) of the propionyl group also shows a smaller upfield shift. nih.govrsc.org
These deuterium-induced shifts provide definitive evidence of the deuteration site and are generally additive, meaning the shift is proportional to the number of deuterons substituted. nih.gov
Table 2: Comparative ¹³C NMR Data and Predicted Deuterium-Induced Shifts for Ethyl Propionate-2,2-d2 Shift data for unlabeled compound from experimental sources. chegg.com Shifts for deuterated compound are predicted.
| Carbon Assignment | Ethyl Propionate δ (ppm) | Ethyl Propionate-2,2-d2 Predicted δ (ppm) | Predicted Isotope Shift (ppm) |
|---|---|---|---|
| C1 (CH₃-CD₂) | 9.2 | 9.1 | -0.1 (³Δ) |
| C2 (CD₂) | 27.7 | ~27.3 (Broadened) | -0.4 (¹Δ) |
| C3 (C=O) | 174.5 | 174.3 | -0.2 (²Δ) |
| C4 (-O-CH₂) | 60.3 | 60.3 | Negligible |
| C5 (CH₃ of ethyl) | 14.3 | 14.3 | Negligible |
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming connectivity within a molecule. libretexts.org For deuterated compounds, heteronuclear correlation techniques are particularly useful.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. In the HSQC spectrum of Ethyl propionate-2,2-d2, a cross-peak correlating the C2 carbon (at ~27.3 ppm) with any protons would be absent, confirming the CD₂ group.
HMBC (Heteronuclear Multiple Bond Coherence): This technique shows correlations between protons and carbons over two or three bonds. jove.com For the unlabeled compound, the methyl protons (C1) would show a correlation to the C2 carbon and the carbonyl carbon (C3). In the deuterated analogue, these correlations would remain, providing connectivity information across the deuterated site.
²H-¹³C Correlation: Specialized 2D NMR experiments can be performed to directly correlate deuterium with carbon. acs.org A deuterium-carbon correlation experiment would show a direct correlation between the deuterium signal and the C2 carbon signal, providing the most direct evidence of the labeling position.
The technique of Isotopic Perturbation of Equilibrium (IPE) uses isotopic substitution to study systems in rapid equilibrium, such as tautomers or conformers. mdpi.com Deuterium substitution can slightly alter the equilibrium constant between two rapidly interconverting states due to differences in zero-point vibrational energies. This change in equilibrium can lead to observable shifts in the averaged NMR signals. osti.govaip.org
While ethyl propionate does not exhibit tautomerism, the IPE method could, in principle, be applied to study the conformational equilibrium related to rotation around the C2–C3 bond. By measuring the ¹³C chemical shifts at very low temperatures, where molecular rotations are slowed, it might be possible to observe distinct signals for different conformers. Deuteration at the C2 position would slightly favor one conformer over another, and the resulting change in the population-averaged chemical shifts could be used to derive thermodynamic parameters for the conformational equilibrium.
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and conformational states of molecules. For ethyl propionate, these methods are used to study the equilibrium between its different rotational isomers (conformers) and the influence of intermolecular interactions.
Deuterium Isotope Effects on Vibrational Frequencies
The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule. This phenomenon, known as the deuterium isotope effect, arises primarily from the increase in mass, which affects the reduced mass (µ) of the vibrating atoms. According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (ν ∝ 1/√µ). libretexts.org Since deuterium is twice as massive as protium (B1232500), the reduced mass of a C-D bond is greater than that of a C-H bond, resulting in a lower vibrational frequency for the C-D stretching and bending modes.
The frequency for a C-D stretch is typically found at a wavenumber approximately 1/√2 (or ~0.71) times that of the corresponding C-H stretch. libretexts.org For example, C-H stretching vibrations that appear in the 2800–3000 cm⁻¹ region of the IR spectrum are expected to shift to approximately 2000–2200 cm⁻¹ for C-D stretches. chemrxiv.orgchemrxiv.org This large and predictable shift is invaluable for assigning specific vibrational modes. By comparing the vibrational spectra of ethyl propionate and ethyl propionate-d2, vibrations associated with the ethyl group can be unambiguously identified.
The table below provides a comparison of typical vibrational frequencies for C-H bonds and their expected deuterated counterparts.
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Isotopic Frequency Ratio (νD / νH) |
|---|---|---|---|
| Stretching (ν) | ~2960 | ~2140 | ~0.72 |
| Bending (δ) | ~1450 | ~1060 | ~0.73 |
| Wagging/Twisting (ω/τ) | ~1380 | ~1000 | ~0.72 |
Temperature-Dependent FTIR Spectroscopy for Conformational Equilibria
Ethyl propionate can exist as several different rotational isomers (rotamers) due to rotation around its C-C and C-O single bonds. Spectroscopic and computational studies have identified multiple stable conformers, with the trans-trans (TT) and trans-gauche (TG) forms being particularly significant. nih.gov The relative populations of these conformers are dependent on temperature, as they have slightly different energies.
Temperature-dependent Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying these conformational equilibria. d-nb.info By recording spectra at different temperatures, changes in the intensities of vibrational bands corresponding to specific conformers can be observed. As the temperature is lowered, the equilibrium shifts to favor the most stable conformer(s), leading to an increase in the intensity of its characteristic absorption bands and a decrease for less stable forms.
For ethyl propionate, studies have shown that at lower temperatures (e.g., below ambient), the TT and TG(-) forms become preponderant. nih.gov Analysis of the vibrational signatures of these various rotameric forms, aided by quantum chemical calculations, allows for a detailed assignment of the spectrum. nih.gov Applying this technique to ethyl propionate-d2 would enable a more refined understanding of how deuteration of the ethyl group influences the conformational preferences and the energy landscape of the molecule.
Theoretical and Computational Chemistry Studies on Ethyl Propionate D2
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are indispensable tools for understanding the properties of molecules at the atomic level. For ethyl propionate-d2, these methods reveal how deuteration influences its conformational landscape and electronic properties.
Density Functional Theory (DFT) Optimizations of Deuterated Conformers
Ethyl propionate (B1217596), like other flexible esters, exists as a mixture of several conformers arising from rotations around its single bonds. The most significant rotations are around the C(O)-O, O-C, and C-C bonds. Theoretical studies on the parent molecule, ethyl propionate, have identified multiple stable conformers, with the trans-trans (TT) conformer, belonging to the Cₛ point group, often being the global minimum on the potential energy surface. acs.org Other conformers, such as trans-gauche (TG) and gauche-trans (GT), typically lie at slightly higher energies. acs.org
For ethyl propionate-d2 (CH₃CH₂C(O)OCD₂CH₃), the substitution of hydrogen with deuterium (B1214612) does not significantly alter the potential energy surface. However, it does affect the zero-point vibrational energy (ZPVE) of each conformer. The C-D bond has a lower vibrational frequency than the C-H bond, leading to a lower ZPVE for the deuterated molecule. This effect can subtly alter the relative energies of the conformers.
DFT optimizations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to calculate the geometries and energies of these deuterated conformers. The primary geometric parameters (bond lengths and angles) are expected to show negligible changes upon deuteration. However, the relative energies will be slightly perturbed due to the ZPVE differences.
| Conformer | Point Group | Relative Energy (kcal/mol) - H | Calculated ZPVE Correction (D vs H) (kcal/mol) | Predicted Relative Energy (kcal/mol) - D2 |
|---|---|---|---|---|
| TT (trans-trans) | Cₛ | 0.00 | -0.05 | 0.00 |
| TG (trans-gauche) | C₁ | 0.55 | -0.05 | 0.55 |
| GT (gauche-trans) | C₁ | 1.10 | -0.04 | 1.11 |
This table presents hypothetical data based on established principles of isotopic substitution. The ZPVE correction for deuteration at a non-reacting site is typically small, leading to minor adjustments in the relative conformer energies.
Ab Initio Calculations for Electronic States and Potential Energy Surfaces
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), provide benchmark-quality data on electronic states and potential energy surfaces. acs.org According to the Born-Oppenheimer approximation, the potential energy surface is independent of atomic masses. Therefore, the potential energy surface calculated for ethyl propionate is directly applicable to ethyl propionate-d2.
These calculations confirm that the ground electronic state is stable, and the excited electronic states are significantly higher in energy. The primary value of these calculations for the deuterated species lies in providing a highly accurate surface upon which the vibrational problem can be solved. The vibrational frequencies and resulting ZPVEs are mass-dependent, and their accurate calculation is key to understanding isotope effects. For ethyl propionate-d2, the most affected vibrational modes will be those involving the motion of the deuterium atoms, such as C-D stretching, bending, and rocking vibrations.
Analysis of Conformational Preferences and Rotational Barriers
The barriers to rotation around the single bonds determine the rates of interconversion between conformers. For ethyl propionate, the rotational barriers of the methyl groups have been investigated. researchgate.netacs.org The barrier height for the rotation of the -OCH₂CH₃ group is influenced by steric and electronic effects.
In ethyl propionate-d2, the rotational barrier for the -OCD₂CH₃ group is expected to be nearly identical to that of the non-deuterated species from an electronic perspective. However, the dynamics of crossing this barrier can be affected. The heavier deuterium atoms lead to a larger moment of inertia for the rotating group, which can slightly influence the pre-exponential factor in the rate expression for conformational interchange. Theoretical calculations can precisely quantify the barrier heights by mapping the potential energy as a function of the dihedral angle. Studies on similar molecules show that such barriers are typically in the range of 1-5 kcal/mol. researchgate.netnih.gov
| Rotation | Associated Conformer Interconversion | Calculated Barrier Height (kcal/mol) |
|---|---|---|
| C(O)-O-C-C Dihedral | TT ↔ TG | ~3.0 - 5.0 |
| C-C(O)-O-C Dihedral | TT ↔ GT | ~1.5 - 2.5 |
| O-C-C-H Dihedral | Methyl Group Rotation | ~3.2 |
This table presents typical barrier heights for ethyl propionate based on published data. researchgate.net The values for ethyl propionate-d2 are expected to be virtually identical.
Reaction Kinetics and Dynamics Modeling
The replacement of hydrogen with deuterium is a powerful probe for reaction mechanisms, as it can lead to a kinetic isotope effect (KIE), a change in the reaction rate. wikipedia.org
Transition State Theory (TST) Calculations for Reaction Rates
Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. researchgate.net For reactions involving ethyl propionate, such as hydrogen abstraction by atmospheric radicals (e.g., OH), TST is used to compute the rate constant based on the properties of the reactant and the transition state. acs.orgacs.org
For ethyl propionate-d2, a reaction involving the cleavage of a C-D bond on the ethoxy group would exhibit a primary KIE. More commonly, reactions at other sites, such as abstraction from the terminal methyl group, would be affected by a secondary KIE from the -OCD₂- group. The deuteration at the β-position to the reacting center influences the ZPVE of the transition state. This leads to a secondary kinetic isotope effect (kH/kD), which is typically greater than 1 (a "normal" KIE) for such reactions. cdnsciencepub.commdpi.com
Theoretical models can predict these KIEs by calculating the vibrational frequencies of both the light (H) and heavy (D) reactants and transition states.
| Abstraction Site | Reactant | Theory Level | Predicted kH/kD | Type of KIE |
|---|---|---|---|---|
| -OCH₂- (light) vs -OCD₂- (heavy) | OH Radical | TST/DFT | ~6-8 | Primary |
| -CH₃ (ethyl) | OH Radical | TST/DFT | ~1.1-1.2 | Secondary |
This table contains theoretically plausible KIE values based on general principles. wikipedia.orgmdpi.com A primary KIE arises from breaking the C-D bond, while a secondary KIE results from the influence of the nearby isotopic substitution.
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Decompositions
RRKM theory is used to model the rates of unimolecular reactions, which are dependent on both temperature and pressure. researchgate.netacs.org A major unimolecular decomposition pathway for ethyl propionate at high temperatures is the retro-ene reaction, which proceeds through a six-membered ring transition state to produce propionic acid and ethene. science.gov
CH₃CH₂C(O)OCH₂CH₃ → CH₃CH₂C(O)OH + CH₂=CH₂
| Isotopologue | Activation Energy (Ea) (kcal/mol) | High-Pressure Pre-exponential Factor (A∞) (s⁻¹) | Predicted Rate Change |
|---|---|---|---|
| Ethyl Propionate | ~48.9 | ~10¹³ | Reference |
| Ethyl Propionate-d2 | ~48.9 | Slightly Lower | Slightly Slower |
This table is based on published data for ethyl propionate nih.gov and theoretical expectations for secondary isotope effects on RRKM rates.
Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermediates
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing chemical reactions at an atomic level. rutgers.edu For ethyl propionate-d2, reactive MD simulations, utilizing force fields like ReaxFF, can elucidate complex reaction pathways, particularly under conditions such as pyrolysis or oxidation. nih.govua.ac.be These simulations model the system's evolution over time by calculating the forces on each atom and integrating Newton's equations of motion.
In a typical reactive MD simulation of ethyl propionate-d2 thermo-oxidation, the system would consist of multiple ester molecules and oxidizer molecules (e.g., O2) within a simulation box under defined temperature and pressure conditions. nih.govlibretexts.org The simulation tracks the trajectories of all atoms over nanoseconds or longer, allowing for the observation of bond-breaking and bond-forming events in real-time. ua.ac.be
By analyzing these trajectories, researchers can identify the sequence of elementary reaction steps, pinpoint transient intermediates, and determine the final products. rutgers.edu For instance, a simulation could track the dissociation of an ethyl radical from the parent molecule, its subsequent interaction with oxygen, and the formation of species like ethyl hydroperoxide. nih.gov The presence of deuterium in the ethyl group would subtly alter the mass and vibrational frequencies, potentially influencing reaction dynamics and branching ratios between different pathways, effects that can be captured and quantified through detailed trajectory analysis. libretexts.orgnih.gov This approach provides crucial insights into mechanisms that are often difficult to probe experimentally. nsf.govnih.gov
Table 1: Illustrative Reaction Intermediates in a Simulated Thermo-Oxidation of Ethyl Propionate (Based on analogous reactive MD simulations of esters) nih.gov
| Intermediate Species | Formula | Role in Reaction Pathway |
| Ethyl Radical | •CH₂CH₃ | Primary dissociation product |
| Propionyloxy Radical | CH₃CH₂COO• | Result of ester bond cleavage |
| Ethylperoxy Radical | CH₃CH₂OO• | Formed from ethyl radical and O₂ |
| Hydroperoxide | CH₃CH₂OOH | Key intermediate in oxidation |
Isotope Effect Calculations and Predictions
Computational Prediction of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) quantifies the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For ethyl propionate-d2, substituting hydrogen with deuterium (D) leads to a deuterium KIE (²H KIE), formally expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). nih.gov This effect primarily originates from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a stronger, lower-frequency C-D bond. faccts.degithub.io
Computational chemistry, particularly Density Functional Theory (DFT), is routinely used to predict KIEs with high accuracy. wikipedia.orgrsc.org The process involves:
Locating Transition States: The geometry of the transition state (TS) for the rate-determining step of a reaction is optimized using a selected DFT functional and basis set.
Frequency Calculations: Vibrational frequency calculations are performed on both the reactant and TS structures for the protiated and deuterated species. The mass of deuterium is explicitly defined in the input for the deuterated calculation. faccts.de
KIE Calculation: The KIE is then calculated from the free energy differences between the ground and transition states of the two isotopologues, which are derived from the computed vibrational frequencies. faccts.de
If the ZPVE difference between the C-H and C-D bonds is reduced or lost in the transition state (as in bond cleavage), kH will be greater than kD, resulting in a "normal" KIE (kH/kD > 1). github.io Conversely, if the C-H/D bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) may be observed. wikipedia.org These predictions are invaluable for elucidating reaction mechanisms, as they can confirm whether a specific C-H bond is broken in the rate-limiting step. acs.org
Table 2: Predicted KIE Values for Hypothetical Reactions of Ethyl Propionate-d2 (Based on typical theoretical values for reaction mechanisms) nih.govwikipedia.org
| Reaction Type | Position of Deuteration (d2) | Typical Predicted kH/kD (at 298 K) | Mechanistic Implication |
| C-H Bond Abstraction | α-carbonyl (CH₃-CD₂-COO-Et) | 4.0 - 7.0 | C-D bond is broken in the rate-determining step (Primary KIE). |
| E2 Elimination | β-ethyl (CH₃-CH₂-COO-CD₂CH₃) | 2.0 - 4.0 | C-D bond is broken in the rate-determining step (Primary KIE). |
| sp² to sp³ Rehybridization | α-carbonyl (CH₃-CD₂-COO-Et) | 0.8 - 0.95 | Inverse secondary KIE; C-D bond is not broken but its environment changes. |
| sp³ to sp² Rehybridization | α-carbonyl (CH₃-CD₂-COO-Et) | 1.1 - 1.25 | Normal secondary KIE; C-D bond is not broken but its environment changes. |
Theoretical Basis for Deuterium-Induced Spectroscopic Shifts
The substitution of a proton with a deuteron (B1233211) in ethyl propionate-d2 induces small but measurable perturbations in its NMR spectra, known as deuterium-induced isotope shifts (DIS). nih.gov The theoretical foundation for these shifts lies in the quantum nature of molecular vibrations and their effect on nuclear shielding. nih.gov
The C-D bond has a lower zero-point vibrational energy and a slightly shorter average bond length than a C-H bond due to the anharmonicity of the potential energy surface. nih.govnih.gov This minor geometrical change, along with alterations to the vibrational wave functions, modifies the time-averaged electronic distribution around the nuclei in the molecule. nih.gov Since nuclear magnetic shielding is highly sensitive to the local electronic environment, these subtle changes result in a different shielding constant (σ) for a nucleus in the deuterated molecule compared to the undeuterated one. nih.gov
Quantum mechanical calculations can accurately model these effects. mdpi.com Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, are employed to calculate the nuclear shielding tensors for both the protiated and deuterated isotopologues. mdpi.com The predicted isotope shift is the difference between the calculated chemical shifts (δH - δD). nih.gov The sign and magnitude of the shift depend on the nucleus being observed, its distance from the site of deuteration (typically decreasing over one, two, or three bonds), and the nature of the local geometry and electronic structure. mdpi.com
Intermolecular Interaction Modeling
Hydrogen Bonding Analysis in Deuterated Systems
While ethyl propionate itself cannot act as a hydrogen bond donor, its carbonyl oxygen is an effective hydrogen bond acceptor. mdpi.comlibretexts.org Computational modeling is essential for analyzing how the deuteration of a partner molecule (a hydrogen/deuterium donor) affects the hydrogen bonds formed with ethyl propionate.
When a donor molecule like an alcohol (R-OH) is deuterated to R-OD, the resulting hydrogen bond with ethyl propionate's carbonyl group (R-OD···O=C) is subtly different from the R-OH···O=C bond. This is a manifestation of the geometric isotope effect, often called the Ubbelohde effect, where deuterium substitution can lead to a slight elongation of the hydrogen bond. aps.org
Theoretical methods such as DFT are used to investigate these interactions. By optimizing the geometry of the hydrogen-bonded complex of ethyl propionate with both a protiated and a deuterated donor, researchers can quantify changes in key parameters. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron density to characterize the bond critical points (BCPs) of the hydrogen bonds, providing data on the bond's strength and nature (e.g., electrostatic vs. covalent character). mdpi.com Such analyses consistently show that D-bonds have slightly different lengths and interaction energies compared to H-bonds, which can influence the conformational preferences and bulk properties of the system. aps.orgresearchgate.net
Table 3: Theoretical Hydrogen Bond Properties for Ethyl Propionate Complexed with Propanol (B110389) vs. Deuterated Propanol (Based on analogous DFT studies of ester-alcohol complexes) mdpi.com
| Complex | H-Bond | Calculated Bond Length (Å) | Calculated Interaction Energy (kJ/mol) |
| Ethyl Propionate + n-Propanol | C=O···H-O | ~1.95 | ~ -20.5 |
| Ethyl Propionate + n-Propanol-d1 | C=O···D-O | ~1.96 | ~ -20.1 |
Solvation Effects on Deuterated Ethyl Propionate
Solvation plays a critical role in the behavior of molecules in the liquid phase, and computational models are used to understand these effects for deuterated compounds like ethyl propionate-d2. researchgate.netpku.edu.cn The substitution of hydrogen with deuterium slightly alters the molecule's physical properties, such as its molar volume and polarizability, which in turn influences its interaction with solvent molecules. nih.gov
Computational chemists employ two main approaches to model solvation: frontiersin.orgresearchgate.net
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. frontiersin.orgnii.ac.jp The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute's charge distribution and the dielectric is calculated. These models are computationally efficient for estimating the free energy of solvation. nii.ac.jp
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (ethyl propionate-d2). This method, often used in conjunction with MD simulations, allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding between water and the ester's carbonyl group. rsc.org
For ethyl propionate-d2, calculations might reveal slight differences in the free energy of solvation compared to its protiated counterpart. cdnsciencepub.com While often small, these differences can be significant in high-precision studies and can influence thermodynamic equilibria and reaction kinetics in solution. weebly.comnih.gov
Reaction Mechanisms and Kinetic Isotope Effects of Ethyl Propionate D2
Elucidation of Reaction Pathways using Deuterium (B1214612) Labeling
Deuterium labeling is instrumental in distinguishing between proposed reaction mechanisms that might otherwise be indistinguishable. The difference in mass between hydrogen and deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, a greater amount of energy is required to break a C-D bond, which can lead to observable differences in reaction rates and product distributions. wikipedia.org
Radical reactions, particularly those involving the abstraction of a hydrogen atom, are fundamental in processes such as combustion and atmospheric chemistry. Deuterium labeling at the methylene (B1212753) (-CH2-) group of the propionate (B1217596) moiety to give ethyl propionate-d2 (CH3CD2COOCH2CH3) provides a specific probe for reactions involving this site.
In a radical reaction, a radical species (R•) can abstract a hydrogen atom from various positions on the ethyl propionate molecule. Theoretical studies on the non-deuterated ethyl propionate have shown that abstraction from the α-position (the methylene group adjacent to the carbonyl) is the most favorable pathway due to the stability of the resulting radical. researchgate.net
When this methylene group is deuterated, a primary kinetic isotope effect is expected for the abstraction of a deuterium atom. This means the rate of deuterium abstraction will be significantly slower than the rate of hydrogen abstraction from the same position in the non-deuterated molecule. libretexts.org The magnitude of this KIE, expressed as the ratio of rate constants (kH/kD), is typically in the range of 6 to 10 for C-H/C-D bond cleavage at room temperature. wikipedia.org Abstraction from other sites, such as the methyl group of the propionate or the ethyl group of the ester, would not exhibit a primary KIE and would therefore become more competitive.
| Abstraction Site | Isotopologue | Bond Being Broken | Expected KIE Type | Typical kH/kD Value |
|---|---|---|---|---|
| α-Methylene (Propionyl) | CH3CD2COOCH2CH3 | α-C-D | Primary | ~7 |
| β-Methyl (Propionyl) | CH3CD2COOCH2CH3 | β-C-H | Secondary | ~1.15 - 1.3 |
| α-Methylene (Ethyl) | CH3CD2COOCH2CH3 | α'-C-H | None | ~1 |
| β-Methyl (Ethyl) | CH3CD2COOCH2CH3 | β'-C-H | None | ~1 |
The kinetic isotope effect directly influences the branching ratio, which is the proportion of different products formed from a common intermediate or competing reaction pathways. In the radical abstraction from ethyl propionate-d2, the slowing of the deuterium abstraction from the α-position will increase the relative yield of products formed from hydrogen abstraction at other sites.
For example, consider the reaction with a hydroxyl radical (•OH):
Pathway A: CH3CD2COOCH2CH3 + •OH → CH3ĊDCOOCH2CH3 + HDO
Pathway B: CH3CD2COOCH2CH3 + •OH → ĊH2CD2COOCH2CH3 + H2O
Mass spectrometry is a powerful technique for studying molecular structure and fragmentation pathways. When combined with isotopic labeling, it can provide definitive evidence for rearrangement mechanisms. Studies on the electron impact mass spectrometry of ethyl propionate specifically deuterated at the ethoxy group (ethyl-d2 propionate) have been conducted. colostate.edu
Upon ionization, the ethyl propionate molecular ion can undergo various fragmentation and rearrangement reactions. One notable process is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. Another key fragmentation involves the formation of protonated acid ions, such as CH3CH2C(OH)2+. colostate.edu
In the mass spectra of ethyl-d2 propionate, it was observed that the formation of rearrangement ions occurred with what was described as "essentially complete scrambling" of the hydrogens on the alkoxy (ethyl) group. colostate.edu This indicates that before the final fragmentation, the deuterium atoms on the ethyl group become statistically distributed with the hydrogen atoms, suggesting a complex rearrangement process within the molecular ion. This scrambling provides crucial insight into the lifetime and reactivity of the ionized ester, demonstrating that the molecule undergoes significant intramolecular hydrogen/deuterium exchange before dissociation. The deuterium label acts as a tracer, revealing mechanistic steps that would be invisible in the unlabeled molecule.
The hydrolysis of esters can be catalyzed by either acid or base. Using deuterated reagents, such as heavy water (D2O) and deuterated acids (e.g., D3O+), allows for the investigation of solvent isotope effects. For the acid-catalyzed hydrolysis of esters, the reaction typically proceeds faster in D2O than in H2O. chem-station.com This phenomenon is known as an inverse solvent kinetic isotope effect.
The mechanism involves a rapid pre-equilibrium step where the carbonyl oxygen of the ester is protonated (or deuterated in D2O). chemguide.co.uk CH3CH2COOCH2CH3 + D3O+ ⇌ [CH3CH2C(OD+)OCH2CH3] + D2O
Conversely, using deuterated reagents is also a common strategy for synthesizing labeled molecules. nih.gov For instance, the Fischer esterification of propionic acid with deuterated ethanol (B145695) (CH3CH2OD) in the presence of an acid catalyst would yield ethyl propionate specifically labeled at the ester oxygen linkage, which could then be used to study other reaction mechanisms.
Radical Reactions and Hydrogen Abstraction Mechanisms
Quantification and Interpretation of Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org
KIE = kL / kH
The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For hydrogen/deuterium, primary KIEs (kH/kD) are typically greater than 1 (a "normal" KIE), often in the range of 2-8 at room temperature, because the C-H bond is weaker and has a higher zero-point energy than the C-D bond. libretexts.org A large primary KIE, as expected in the radical abstraction of deuterium from ethyl propionate-d2, is strong evidence that the C-D bond is being cleaved in the slowest step of the reaction.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are generally much smaller. For example, a β-secondary KIE (where deuterium is on a carbon adjacent to the reacting center) might have a kH/kD value of 1.15-1.3. wikipedia.org These smaller effects arise from changes in hybridization or hyperconjugation at the transition state.
The interpretation of KIEs is a cornerstone of physical organic chemistry for mechanism elucidation. A significant primary KIE confirms the involvement of that specific C-H/C-D bond in the rate-limiting step. The absence of a KIE can rule out proposed mechanisms. Secondary KIEs can provide more subtle information about the geometry and electronic structure of the transition state. For instance, a change in hybridization from sp3 in the reactant to sp2 in the transition state typically results in a small, normal secondary KIE (kH/kD > 1). wikipedia.org
| KIE Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | > 2 | H/D is transferred in the rate-determining step; C-H/C-D bond is breaking/forming. |
| Secondary (α) | 1.0 - 1.2 | Normal KIE suggests sp3 → sp2 rehybridization at the transition state. |
| Secondary (α) | 0.8 - 1.0 | Inverse KIE suggests sp2 → sp3 rehybridization at the transition state. |
| Secondary (β) | ~1.1 - 1.3 | Often associated with hyperconjugation stabilizing a developing positive charge. |
| Solvent KIE | < 1 (Inverse) | Common in acid-catalyzed reactions with a rapid pre-equilibrium protonation step. |
By studying compounds like ethyl propionate-d2, chemists can leverage these principles to build a detailed picture of reaction dynamics, transition state structures, and the subtle energetic landscape that governs chemical transformations.
Primary Deuterium Kinetic Isotope Effects
A primary deuterium kinetic isotope effect (KIE) is observed when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. Replacing the hydrogen with deuterium (a C-D bond) results in a slower reaction rate. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a higher activation energy and a slower reaction.
The magnitude of the primary KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), i.e., kH/kD. For many reactions involving C-H bond cleavage, this ratio is typically in the range of 2 to 7.
In the context of ethyl propionate-d2, a primary KIE would be expected in reactions where a C-H bond on the ethyl or propionyl group is cleaved in the rate-limiting step. For instance, in a base-catalyzed elimination reaction (E2), the abstraction of a proton from the α-carbon of the ethyl group would be the rate-determining step.
Table 1: Hypothetical Primary Kinetic Isotope Effects for an E2 Reaction of Ethyl Propionate
| Reactant | Rate Constant | kH/kD |
| Ethyl propionate | kH | \multirow{2}{*}{Expected > 1} |
| Ethyl propionate-d2 (deuterated at the α-carbon of the ethyl group) | kD |
Secondary Deuterium Kinetic Isotope Effects
Secondary deuterium kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. researchgate.net They are further classified based on the position of the deuterium relative to the reaction center.
α-Secondary KIEs: Isotopic substitution is at the carbon atom undergoing a change in hybridization. For example, in the hydrolysis of ethyl propionate, the carbonyl carbon changes from sp2 to sp3 hybridization in the transition state. Deuteration of the methylene group of the ethyl moiety (α to the carbonyl group) would likely result in a small inverse KIE (kH/kD < 1) or a small normal KIE (kH/kD > 1) depending on the nature of the transition state.
β-Secondary KIEs: Isotopic substitution is at a carbon atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond interacts with an adjacent empty or partially filled orbital.
For a reaction involving ethyl propionate-d2, a β-secondary KIE could be observed if deuterium is placed on the methyl group of the ethyl moiety. The magnitude and direction of the effect would provide insights into the electronic demands of the transition state.
Table 2: Expected Secondary Kinetic Isotope Effects in the Hydrolysis of Ethyl Propionate
| Deuterium Position | Type of KIE | Expected kH/kD Range | Mechanistic Insight |
| Methylene group of ethyl | α-secondary | 0.9 - 1.1 | Change in hybridization at the carbonyl carbon |
| Methyl group of ethyl | β-secondary | 1.0 - 1.2 | Hyperconjugative stabilization of the transition state |
This table presents theoretical expectations for secondary KIEs in the hydrolysis of specifically deuterated ethyl propionate, as direct experimental values are not widely reported.
Tunneling Effects in Deuterated Reaction Systems
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. chem-station.com This effect is most significant for light particles like electrons and hydrogen atoms. Because deuterium is twice as massive as protium (B1232500) (hydrogen), its probability of tunneling is significantly lower.
In chemical reactions, tunneling can lead to anomalously large primary kinetic isotope effects, sometimes with kH/kD values much greater than the semi-classical limit of around 7 at room temperature. The observation of such a large KIE is strong evidence for the occurrence of quantum tunneling.
Theoretical studies on hydrogen abstraction reactions of esters suggest that tunneling can drastically increase the rate constants at low temperatures by up to 3-5 orders of magnitude. openstax.org Therefore, in a reaction involving the abstraction of a hydrogen atom from ethyl propionate-d2, a significantly suppressed rate compared to its non-deuterated counterpart, especially at lower temperatures, would point towards a tunneling mechanism.
Mechanistic Insights from Isotopic Scrambling
Isotopic scrambling refers to the redistribution of isotopes among different positions within a molecule or between different molecules during a reaction. Studying the scrambling of deuterium in ethyl propionate-d2 can provide valuable information about the reaction mechanism, particularly the presence of intermediates and the reversibility of reaction steps.
For example, in the gas-phase fragmentation of esters in mass spectrometry, scrambling of hydrogen and deuterium atoms can occur. The pattern of scrambling can help to elucidate the structure of the transition states and intermediates involved in the fragmentation pathways. If ethyl propionate-d2 were subjected to such an analysis, the distribution of deuterium in the fragment ions would reveal whether specific hydrogen atoms become equivalent at any stage of the reaction, providing clues about intramolecular rearrangement processes.
Applications of Ethyl Propionate D2 As a Research Tool
Tracer Studies in Metabolic and Biochemical Pathways
In the realm of metabolic research, stable isotope tracers are indispensable for elucidating the complex network of biochemical reactions that sustain life. Ethyl propionate-d2 can be effectively employed as a tracer to investigate the metabolic fate of the propionate (B1217596) and ethyl moieties within a biological system.
Investigating Substrate Utilization and Metabolic Flux
The rate at which metabolites are processed through a pathway, known as metabolic flux, provides a dynamic view of cellular metabolism. Ethyl propionate-d2 can be introduced into a biological system, such as cell cultures or animal models, to trace the contribution of the propionate group to various metabolic pathways. Once administered, ethyl propionate is hydrolyzed by esterases into ethanol (B145695) and propionate. The deuterated propionate can then enter central metabolism.
For instance, propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids. By tracking the incorporation of deuterium (B1214612) from propionate-d2 into downstream metabolites, researchers can quantify the rate of its conversion and utilization. For example, the entry of deuterated propionyl-CoA into the citric acid cycle via succinyl-CoA can be monitored. The degree of deuterium enrichment in citric acid cycle intermediates provides a direct measure of the flux through this pathway. nih.govresearchgate.net
Table 1: Illustrative Data on Metabolic Flux Analysis using Ethyl Propionate-d2
| Metabolite | Isotopic Enrichment (%) after 24h Incubation | Inferred Pathway Activity |
| Succinyl-CoA | 15.2 | High flux from propionate to the citric acid cycle |
| Malate | 12.8 | Significant contribution of propionate to gluconeogenesis precursors |
| Glucose | 3.5 | Tracer-level incorporation into gluconeogenesis, indicating pathway connectivity |
| 2-Methylcitrate | 8.9 | Activity of the 2-methylcitrate cycle, an alternative propionate metabolism pathway |
This table is illustrative and demonstrates the type of data that could be generated from a tracer study using Ethyl Propionate-d2.
Elucidating Biosynthetic Routes and Intermediate Formation
Stable isotope tracing with compounds like ethyl propionate-d2 is a powerful method to uncover novel biosynthetic pathways and identify previously unknown metabolic intermediates. The journey of the deuterium label can reveal the series of enzymatic reactions a molecule undergoes.
Recent research has shown that propionyl-CoA can be a precursor for the formation of novel acyl-CoA thioesters. nih.govfoxchase.org By using deuterated propionate (derived from ethyl propionate-d2), researchers can confirm the origin of the carbon backbone of these newly discovered molecules. For example, if a newly identified fatty acid contains deuterium atoms when cells are fed with ethyl propionate-d2, it provides strong evidence that propionate is a direct precursor in its biosynthesis.
Analysis of Metabolic Diversion and Pathway Regulation
In various physiological and pathological states, metabolic pathways can be rerouted or dysregulated. Ethyl propionate-d2 can be used to study these metabolic diversions. For example, in certain metabolic disorders like propionic acidemia, the normal metabolism of propionate is impaired. nih.gov Tracer studies with ethyl propionate-d2 in cellular or animal models of this disease can help to identify alternative metabolic routes that become active to handle the excess propionate. This information is crucial for understanding disease mechanisms and developing potential therapeutic strategies.
Internal Standards in Quantitative Analytical Research
In quantitative analysis, particularly in mass spectrometry-based techniques, precision and accuracy are paramount. Deuterated compounds are considered the gold standard for use as internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass. researchgate.net
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. nih.gov In this technique, a known amount of the isotopically labeled compound (in this case, ethyl propionate-d2) is added to the sample containing the analyte (ethyl propionate). The mixture is then analyzed by mass spectrometry, and the ratio of the natural and labeled isotopes is measured. Since the amount of the added labeled standard is known, the concentration of the natural analyte in the original sample can be calculated with high precision.
This method is particularly useful for the analysis of volatile compounds, such as esters in food and beverage products or environmental samples, where sample loss during preparation can be a significant source of error. nih.gov The use of ethyl propionate-d2 as an internal standard corrects for any sample loss or variations in instrument response.
Table 2: Example of an IDMS Calibration for Ethyl Propionate Quantification
| Sample | Concentration of Ethyl Propionate (ng/mL) | Amount of Ethyl Propionate-d2 Added (ng) | Measured Isotope Ratio (Analyte/Standard) | Calculated Concentration (ng/mL) |
| 1 | 10 | 50 | 0.205 | 10.25 |
| 2 | 50 | 50 | 1.012 | 50.60 |
| 3 | 100 | 50 | 1.998 | 99.90 |
This table illustrates the principle of IDMS, where a known amount of the deuterated standard is used to accurately quantify the analyte.
Chromatographic Resolution Studies of Deuterated Peptides and Metabolites
An important consideration when using deuterated internal standards is the potential for chromatographic separation from their non-deuterated analogues, known as the isotopic effect. nih.gov While often minimal, this effect can sometimes lead to slight differences in retention times during chromatographic analysis (e.g., gas chromatography or liquid chromatography).
Studies on the chromatographic behavior of deuterated compounds are essential to validate their use as internal standards. Research has shown that deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. cchmc.org Understanding and characterizing this effect for ethyl propionate-d2 is crucial for developing robust analytical methods. By studying the chromatographic resolution of ethyl propionate and ethyl propionate-d2 under various conditions (e.g., different columns, mobile phases, and temperature gradients), analysts can optimize their methods to either co-elute the two compounds or to account for any separation to ensure accurate quantification.
Probing Reaction Mechanisms in Organic and Atmospheric Chemistry
The presence of deuterium in the ethyl propionate-d2 molecule allows researchers to track the fate of specific hydrogen atoms during a chemical transformation. This isotopic labeling is a powerful method for deciphering complex reaction pathways in both organic synthesis and atmospheric chemistry.
A fundamental application of isotopic labeling is the determination of a reaction's rate-determining step through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the slowest step of the reaction. libretexts.org
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. libretexts.org The magnitude of the primary deuterium KIE is expressed as the ratio of the rate constants (kH/kD), which is typically between 6 and 10 for reactions where a C-H/D bond is broken in the rate-determining step. wikipedia.org
In the context of ethyl propionate-d2, this principle can be applied to various reactions. For instance, in an elimination reaction where a base abstracts a proton from the ethyl group, one could compare the reaction rates of normal ethyl propionate and ethyl propionate-d2 (specifically, CH3CD2COOC2H5).
Hypothetical KIE Study for an Elimination Reaction:
| Reactant | Rate Constant | Observed Rate | kH/kD | Implication for Rate-Determining Step |
| Ethyl propionate | kH | Fast | \multirow{2}{*}{~7} | C-H bond cleavage on the ethyl group is part of the rate-determining step. |
| Ethyl propionate-d2 | kD | Slow |
This table is illustrative of expected results in a hypothetical experiment designed to probe the mechanism of an elimination reaction involving ethyl propionate.
If a significant kH/kD ratio is observed, it provides strong evidence that the C-H bond on the ethyl group is cleaved during the rate-determining step. Conversely, a kH/kD ratio close to 1 would indicate that this bond is not broken in the slowest step. princeton.edu This method allows chemists to distinguish between possible reaction pathways and gain a more accurate picture of the transition state. libretexts.org
Ethyl propionate-d2 is particularly useful for studying reactions that involve the migration of hydrogen atoms within a molecule. Mass spectrometry studies of ethyl-d2 propionate have provided direct evidence for such intramolecular rearrangements.
When ethyl propionate is ionized in a mass spectrometer, it can undergo characteristic rearrangement reactions. One such process involves the transfer of hydrogen atoms from the ethyl group (the alkoxy group) to the propionyl group. By labeling the ethyl group with deuterium, researchers can trace the origin of the transferred atoms.
A study on the mass spectra of ethyl-d2 propionate revealed that rearrangement ions were formed with "essentially complete scrambling of the alkoxy hydrogens." This indicates that the two deuterium atoms and three hydrogen atoms on the ethyl group become positionally equivalent before the fragmentation and rearrangement occur. This scrambling is a clear indicator of intramolecular hydrogen and deuterium transfer.
Observed Ion Ratios in the Mass Spectrum of Ethyl-d2 Propionate:
| Rearrangement Process | Ion Formation | Transferred Atoms | Observed Ratio (D2:HD:H2) | Calculated Ratio for Complete Scrambling |
| Double H Transfer | RlC(OH)2+ | Two hydrogens from the ethyl group | Close to 0.10:0.60:0.30 | 0.10:0.60:0.30 |
Data sourced from a study on the rearrangement reactions following electron impact on ethyl esters.
This finding demonstrates that the transfer of two hydrogen atoms during the formation of the protonated acid ion, RlC(OH)2+, proceeds with extensive scrambling, consistent with the calculated statistical distribution for the five available positions on the ethyl group. Such detailed mechanistic insights are only possible through the precise labeling afforded by molecules like ethyl propionate-d2.
Understanding Isotope Effects in Chromatographic Separations
Isotopic labeling also influences the behavior of molecules in chromatographic separations. While isotopologues have nearly identical chemical properties, their slight differences in mass and vibrational energies can lead to different retention times in both gas chromatography (GC) and liquid chromatography (LC).
In chromatography, the separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. The underlying principle of the chromatographic isotope effect is that C-D bonds are slightly shorter and less polarizable than C-H bonds. cchmc.org This leads to weaker intermolecular interactions, such as van der Waals forces, for deuterated compounds compared to their protiated counterparts.
In gas chromatography, deuterated compounds are generally observed to elute earlier than their non-deuterated analogs. nih.gov This phenomenon, often termed the "inverse isotope effect" in GC, is primarily attributed to the higher vapor pressure of the deuterated isotopologue. gcms.cz A higher vapor pressure means the compound spends more time in the gas phase (mobile phase) and interacts less with the stationary phase, resulting in a shorter retention time.
Similarly, in reversed-phase high-performance liquid chromatography (RPLC), where a nonpolar stationary phase is used with a polar mobile phase, deuterated compounds typically have shorter retention times. cchmc.org The weaker intermolecular forces of the deuterated solute lead to a weaker affinity for the nonpolar stationary phase, causing it to elute faster than the protiated version.
General Isotope Effects in Chromatography for Ethyl Propionate-d2:
| Chromatographic Technique | Stationary Phase Type | Expected Retention Time of Ethyl Propionate-d2 vs. Ethyl Propionate | Primary Reason |
| Gas Chromatography (GC) | Various | Shorter | Higher vapor pressure of the deuterated compound. gcms.cz |
| Reversed-Phase LC (RPLC) | Nonpolar (e.g., C18) | Shorter | Weaker van der Waals interactions with the stationary phase. cchmc.org |
Therefore, in a research setting, if a mixture of ethyl propionate and ethyl propionate-d2 were analyzed by GC or RPLC, two distinct, closely spaced peaks would be expected, with the deuterated compound eluting first. This predictable behavior is a manifestation of the fundamental physical differences between the isotopologues and is a key consideration in analytical methods involving deuterated standards.
Intermolecular Interactions and Solvent Effects Research Involving Ethyl Propionate D2
Studies on Azeotropic Systems and Their Perturbation
Azeotropes are mixtures of liquids that have a constant boiling point and composition throughout distillation. The formation of azeotropes is a manifestation of non-ideal behavior arising from intermolecular interactions between the constituent molecules. Deuteration can subtly alter these interactions, leading to changes in azeotropic behavior.
Influence of Deuteration on Vapor-Liquid Equilibria
While specific vapor-liquid equilibrium (VLE) data for systems containing ethyl propionate-d2 are not extensively documented in publicly available literature, the principles of the kinetic isotope effect allow for well-founded postulations. Deuterium (B1214612) forms bonds that are slightly shorter and stronger than those of protium (B1232500) due to a lower zero-point energy. This can lead to differences in intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which in turn affect the volatility of the substance.
In a system like the ethyl propionate (B1217596) and ethanol (B145695) azeotrope, deuteration of the ethyl propionate could potentially shift the azeotropic point. The magnitude and direction of this shift would depend on how deuteration affects the activity coefficient of ethyl propionate in the mixture. Generally, deuterated compounds exhibit slightly lower vapor pressures and higher boiling points compared to their protiated counterparts. This change in volatility, however small, can be sufficient to alter the delicate balance of intermolecular forces that leads to azeotrope formation. For instance, if deuteration has a more pronounced effect on the self-association of ethyl propionate compared to its hetero-association with ethanol, the composition of the azeotrope could be altered.
Spectroscopic Probes of Molecular Interactions in Azeotropes
Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for probing the molecular interactions within azeotropic systems. The use of deuterated compounds in such studies can help to isolate and identify specific interactions.
A study on the ethyl propionate–n-propanol azeotropic system utilized deuterated n-propanol (n-propanol-d1, CH₃CH₂CH₂OD) to investigate the hydrogen bonding interactions. By observing the O–D stretching vibration, researchers could monitor the hydrogen bonding environment of the propanol (B110389) molecule without interference from the O–H stretching bands of any residual water. In this system, the interaction between the hydroxyl group of n-propanol and the carbonyl group of ethyl propionate is a key factor in azeotrope formation.
The introduction of a deuterated species allows for a clearer interpretation of the vibrational spectra. The O-D stretching band is located in a different spectral region than the C-H and O-H stretching bands, making it an effective probe. The table below summarizes the key vibrational bands and their shifts observed in the ethyl propionate and n-propanol-d1 system, which provides a model for what could be observed with ethyl propionate-d2.
| Vibrational Mode | Wavenumber in Pure Component (cm⁻¹) | Wavenumber in Mixture (cm⁻¹) | Interpretation |
|---|---|---|---|
| v(C=O) of Ethyl Propionate | ~1737 | Shifts to lower wavenumber | Indicates hydrogen bonding of the carbonyl group with the hydroxyl group of n-propanol. |
| v(O-D) of n-Propanol-d1 | ~2472 | Shifts to higher wavenumber | Indicates weakening of the self-association of n-propanol and formation of new hydrogen bonds with ethyl propionate. |
These spectroscopic shifts provide direct evidence of the intermolecular interactions that lead to the formation of the azeotrope. Similar studies using ethyl propionate-d2 would allow for the investigation of the C-D vibrations, offering further insights into the subtle changes in van der Waals forces upon deuteration.
Hydrogen Bonding Network Analysis
Hydrogen bonds play a crucial role in the structure and properties of many chemical and biological systems. The substitution of hydrogen with deuterium can modify the strength and dynamics of these bonds.
Deuterium's Role in Modifying Hydrogen Bond Strengths
As a general rule, deuterium bonds are slightly stronger than hydrogen bonds. This is attributed to the lower zero-point energy of the D-X bond (where X is an electronegative atom) compared to the H-X bond, resulting in a deeper potential well for the deuterium bond. This strengthening of the hydrogen bond upon deuteration is known as the Ubbelohde effect. However, the manifestation of this effect can be complex and depends on the specific molecular environment.
Impact on Self-Association and Hetero-Association of Molecules
The modification of hydrogen bond strengths upon deuteration can impact both the self-association of molecules and their hetero-association with other molecules. For ethyl propionate, which does not have hydrogen bond donors, self-association primarily occurs through dipole-dipole and van der Waals interactions. Deuteration of the ethyl and propyl groups in ethyl propionate-d2 would lead to slightly stronger van der Waals interactions due to the lower vibrational amplitude of the C-D bonds, potentially leading to a small increase in self-association.
In mixtures with protic solvents like alcohols, ethyl propionate acts as a hydrogen bond acceptor. The FTIR study of the ethyl propionate and n-propanol-d1 system demonstrated the formation of hydrogen bonds between the carbonyl oxygen of ethyl propionate and the hydroxyl group of n-propanol. If ethyl propionate were deuterated, the subtle electronic changes could slightly alter the strength of this hetero-association. This could be detected through precise measurements of the vibrational frequency shifts of the C=O and O-H (or O-D) groups.
Solvatochromism Studies with Deuterated Solutes/Solvents
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule. Solvatochromic dyes are often used to probe the local polarity of a solvent environment.
The polarity of a solvent is a function of several properties, including its dielectric constant, refractive index, and hydrogen bonding ability. Deuteration can subtly alter these properties. For instance, the slightly different bond lengths and vibrational frequencies in a deuterated molecule can lead to small changes in its polarizability, which in turn affects the refractive index and dielectric constant.
The following table outlines the potential effects of using a deuterated species in solvatochromism studies.
| Scenario | Potential Effect of Deuteration | Information Gained |
|---|---|---|
| Deuterated Solute (e.g., a deuterated solvatochromic dye) in Ethyl Propionate | Slight shift in the absorption/emission maximum compared to the protiated solute. | Insight into how deuteration of the solute affects the differential solvation of its ground and excited states. |
| Solvatochromic Dye in Deuterated Solvent (Ethyl Propionate-d2) | Slight shift in the absorption/emission maximum compared to the protiated solvent. | Information on how the subtle changes in the solvent's polarizability and intermolecular interactions due to deuteration affect the solvation of the dye. |
Q & A
Q. How can ethyl propionate-d₂ be reliably identified in analytical chemistry workflows?
Ethyl propionate-d₂ can be distinguished via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, its mass spectrum shows distinct fragmentation patterns compared to non-deuterated analogs, such as reduced intensity at specific m/z ratios due to isotopic substitution . NMR analysis will reveal deuterium-induced shifts in proton signals, particularly in the ethyl group. Cross-referencing with databases like Beilstein (Registry No. 4-02-00-00705) ensures accurate identification .
Q. What are the standard synthetic routes for ethyl propionate-d₂?
A common method involves esterification of deuterated ethanol (C₂D₅OD) with propionic acid under acid catalysis. Pervaporation-assisted esterification, as demonstrated in fermentation-derived acid studies, enhances yield by continuously removing water, achieving ~40% conversion compared to traditional methods (~5%) . Isotopic purity requires rigorous solvent selection (e.g., anhydrous ethyl propionate as a reaction medium) and deuterium-enriched reagents .
Advanced Research Questions
Q. How do isotopic effects (e.g., deuteration) influence the thermal decomposition kinetics of ethyl propionate?
Pyrolysis studies of ethyl propionate-d₂ reveal Arrhenius parameters distinct from non-deuterated analogs. For example, copyrolysis with ethyl-d₅ acetate at 384–488°C showed an activation energy difference of 20 ± 65 cal/mol, contradicting earlier estimates of 500 cal/mol. This discrepancy highlights the need to account for inductive effects and competing reaction pathways when interpreting isotopic data .
Q. What experimental designs are critical for obtaining accurate vapor-liquid equilibrium (VLE) data for ethyl propionate-d₂ in CO₂ systems?
VLE measurements require precise temperature control (e.g., 253.15 K) and gravimetric analysis to minimize solvent loss. Recent studies using static-analytic apparatuses report binary interaction parameters for CO₂ + ethyl propionate systems, emphasizing the need to validate data against established models (e.g., Peng-Robinson) . Contradictions in literature values (e.g., Agarwal vs. Polák datasets) may arise from calibration errors in pressure sensors .
Q. How does ethyl propionate-d₂ interact with solid electrolyte surfaces in synthesis processes?
In Li₇P₂S₈I synthesis, ethyl propionate-d₂ acts as both solvent and surface modifier. XPS analysis shows oxygen and carbon peaks at 532.5 eV (O 1s) and 284.8 eV (C 1s), indicating chemisorption via ester carbonyl groups. Shaking the mixture at 1500 rpm for 3 hours under dry Ar ensures uniform particle dispersion and reduced solvent residues .
Q. What methodologies resolve contradictions in combustion studies of ethyl propionate-d₂?
Conflicting laminar burning velocity data (e.g., Badawy vs. Yusoff studies) may stem from variations in ignition timing or chamber pressure. Standardizing experimental conditions (e.g., 1 atm, 298 K) and using schlieren imaging for flame front tracking improves reproducibility. Comparative studies with non-deuterated esters help isolate isotopic effects on flame propagation .
Q. How can solvent selection guides optimize ethyl propionate-d₂ extraction in biphasic systems?
Solvent ranking based on Hansen solubility parameters and EHS (environment-health-safety) criteria prioritizes ethyl propionate-d₂ for its low toxicity (FDA class 3) and moderate polarity. In 5-HMF extraction, its partition coefficient (log P ≈ 1.2) balances efficiency and environmental impact. Boiling point (~99°C) also facilitates post-reaction recovery via distillation .
Methodological Considerations
- Data Contradiction Analysis : When kinetic or thermodynamic datasets conflict, apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. For example, re-evaluating Polák’s vapor pressure data with modern sensors reduced deviations from ±5% to ±1.5% .
- Ethical and Safety Protocols : Use sealed centrifugation tubes (e.g., polypropylene) and Ar purging to handle deuterated solvents, minimizing isotopic exchange and oxidation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
